Product packaging for Etamiphyllin hydrochloride(Cat. No.:CAS No. 17140-68-0)

Etamiphyllin hydrochloride

Cat. No.: B176690
CAS No.: 17140-68-0
M. Wt: 315.8 g/mol
InChI Key: WZNIVRAEOQQUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Xanthine (B1682287) Derivatives in Pharmacology

The story of Etamiphyllin is deeply rooted in the long history of xanthine derivatives in medicine. Xanthines, a class of alkaloids that includes naturally occurring substances like caffeine (B1668208), theophylline (B1681296), and theobromine, have been utilized for their therapeutic effects for centuries. nih.govwikidoc.org These compounds are found in common beverages such as coffee, tea, and cocoa and have been recognized for their stimulant and diuretic properties. nih.govwikidoc.org

In the late 19th and early 20th centuries, the isolation and study of these compounds intensified. Theophylline, first extracted from tea leaves in 1888, was identified as a potent bronchodilator and became a mainstay in the treatment of asthma by the 1950s. nih.gov The primary mechanism of action for many xanthines was identified as the inhibition of phosphodiesterase enzymes and the antagonism of adenosine (B11128) receptors, leading to smooth muscle relaxation, central nervous system stimulation, and cardiac stimulation. researchgate.netmedkoo.com This foundational knowledge spurred the development of synthetic xanthine derivatives with the aim of enhancing therapeutic efficacy and improving safety profiles.

Academic Significance and Research Trajectory of Etamiphyllin Hydrochloride

Etamiphyllin, chemically known as 7-(2-diethylaminoethyl)theophylline, emerged from this pursuit of novel xanthine derivatives. smolecule.com Its hydrochloride salt was developed to enhance solubility and stability for potential pharmaceutical applications. The primary research focus for this compound was its potential as a bronchodilator for asthma, mirroring the therapeutic application of theophylline. nih.govwikipedia.org

However, the academic and clinical research trajectory of this compound has been marked by mixed and often disappointing results in human studies. While initial interest was driven by its structural similarity to theophylline, clinical trials in the 1980s reported a poor to absent bronchodilatory effect in asthmatic children and adults. nih.govwikidoc.orgwikipedia.org These findings significantly dampened the enthusiasm for its use in human respiratory medicine and shifted the research focus.

Consequently, a significant portion of the academic research on Etamiphyllin, often in its camsylate salt form, has been in the field of veterinary medicine. smolecule.com Studies have explored its use as a respiratory and cardiac stimulant in various animals, including neonatal lambs, calves, foals, and horses. smolecule.com Research in this area has investigated its pharmacokinetics and metabolism in species such as camels and greyhounds, identifying metabolites like desethyletamiphylline and theophylline. shewaya.comnih.gov

Scope and Objectives of Contemporary Research on this compound

Based on available scientific literature, contemporary research specifically focused on this compound for human therapeutic applications appears to be limited. The negative outcomes of early clinical trials regarding its efficacy as a bronchodilator have largely led to a cessation of significant new research in this area. nih.govwikidoc.orgwikipedia.org

The current academic interest in this compound is primarily historical and comparative. It serves as a case study in drug development, illustrating how a derivative of a well-known therapeutic agent may not necessarily share the same clinical utility. Any ongoing research is more likely to be found in the veterinary field, focusing on its established applications in animals, or in analytical chemistry for the detection of its use in performance animals. smolecule.comshewaya.comnih.gov There is no strong evidence to suggest a resurgence of interest in this compound for mainstream human medicine.

Detailed Research Findings

Chemical and Physical Properties of Etamiphyllin

PropertyValueSource
IUPAC Name7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride nih.gov
Molecular FormulaC13H22ClN5O2 nih.gov
Molar Mass315.8 g/mol nih.gov
AppearanceSolid nih.gov
CAS Number17140-68-0 nih.gov

Pharmacokinetic Parameters of Etamiphylline (B1195060) in Camels (Intramuscular Administration)

ParameterMedian Value (Range)Source
Terminal elimination half-life (t1/2β)3.04 h (2.03–3.62) shewaya.com
Apparent total body clearance (Cl/F)1.27 L/h/kg (0.74–2.99) shewaya.com
Apparent volume of distribution at steady state (Vss/F)4.94 L/kg (3.57–12.54) shewaya.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22ClN5O2 B176690 Etamiphyllin hydrochloride CAS No. 17140-68-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2.ClH/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;/h9H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNIVRAEOQQUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

314-35-2 (Parent)
Record name Etamiphyllin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40169089
Record name Etamiphyllin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17140-68-0
Record name 1H-Purine-2,6-dione, 7-[2-(diethylamino)ethyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17140-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etamiphyllin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etamiphyllin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etamiphyllin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETAMIPHYLLIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66ZCZ8Z4HE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Chemical Modification Strategies for Etamiphyllin Hydrochloride

Established Synthetic Pathways for Etamiphyllin Hydrochloride

The traditional synthesis of this compound involves a multistep process that begins with readily available precursors. Optimization of reaction conditions and efficient isolation and purification methodologies are crucial for obtaining a high-purity final product.

Precursor Compounds and Reaction Condition Optimization

The primary precursor for the synthesis of etamiphyllin is theophylline (B1681296). chemsrc.com The synthesis involves the reaction of theophylline with 2-chloro-N,N-diethylethanamine. chemsrc.com A patent describing the preparation of etamiphyllin details a process where a mixture including theophylline, an alkyl dihalide, and a molar excess of an amine is reacted in the presence of a weak base at a temperature above 90°C and under pressure. google.com

Optimizing reaction conditions is critical for maximizing yield and purity. Key factors that are typically optimized in such syntheses include the concentration of reactants, temperature, and the choice of solvent. creative-biolabs.com Increasing reactant concentration and temperature generally leads to a higher reaction rate. creative-biolabs.com The nature of the solvent can also significantly impact reaction rates; for instance, aprotic solvents may be favored over protic ones to avoid unwanted side reactions like hydrogen bonding with reactants. creative-biolabs.com

PrecursorReagentConditionsProduct
Theophylline2-Chloro-N,N-diethylethanamineWeak base, >90°C, pressureEtamiphyllin
TheophyllineAlkyl dihalide, amineWeak base, >90°C, pressureEtamiphyllin

Methodologies for Product Isolation and Purification

Following the reaction, the isolation and purification of this compound are essential to remove unreacted precursors, byproducts, and other impurities. A common procedure involves an acid-base extraction. The reaction mixture is treated with water to dissolve any mineral salts, and the organic phase is then extracted with hydrochloric acid. google.com The acidic aqueous phase, now containing the protonated etamiphyllin, is neutralized with a base like sodium carbonate. google.com

The free base of etamiphyllin is then extracted using a halogenated aliphatic hydrocarbon such as dichloromethane. google.com After extraction, the organic solvent is evaporated to dryness. The resulting etamiphyllin base is dissolved in an alcohol, like methanol (B129727), and then converted to its hydrochloride salt by the addition of hydrochloric acid. google.com The final product, this compound, is purified by crystallization from a suitable solvent, such as methanol. google.com

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient and sustainable methods for the preparation of etamiphyllin and its analogs. These include one-pot procedures and the adoption of green chemistry principles.

Sustainable and Efficient Synthesis Protocols

The principles of green chemistry are increasingly influencing the development of synthetic protocols in the pharmaceutical industry to minimize environmental impact. researchgate.netijbpas.com This includes the use of greener solvents, catalysts, and reaction conditions. For example, research has demonstrated the use of deep eutectic solvents (DESs) as a sustainable medium for the one-pot synthesis of the drug atenolol, achieving a high yield without the need for additional bases or catalysts and avoiding chromatographic purification. nih.gov Similarly, metal-free, one-pot synthesis of sulfonylureas has been developed using a green solvent, highlighting a move towards more environmentally benign processes. nih.gov The application of such sustainable and efficient protocols to the synthesis of this compound could lead to more economical and environmentally friendly manufacturing processes. fau.eu

Derivatization Strategies and Analogue Synthesis

The derivatization of theophylline, the core scaffold of etamiphyllin, is a common strategy to generate analogues with potentially improved or modified biological activities. researchgate.net These strategies often involve modifications at various positions of the purine (B94841) ring system.

Design and Synthesis of Theophylline-Based Derivatives

Theophylline (1,3-dimethylxanthine) serves as a versatile scaffold for chemical modification, primarily at the N7 and C8 positions, to generate a wide array of derivatives with diverse pharmacological activities. derpharmachemica.comuniroma1.it The effectiveness of natural xanthines can often be enhanced by modifying their chemical structures. uniroma1.it

A common synthetic strategy involves the N-alkylation of theophylline. For instance, 7-(2-chloroethyl)theophylline (B172990) can be synthesized and subsequently reacted with various nucleophiles. One study describes the reaction with 2-mercaptobenzimidazole (B194830) in ethanol (B145695) to produce 7-(Ethylthiobenzimidazolyl)theophylline. derpharmachemica.com Similarly, reacting 7-(2-hydroxyethyl)theophylline with chloromethylbenzimidazole in the presence of potassium carbonate and DMF yields corresponding ether derivatives. derpharmachemica.com These methods highlight the utility of the 7-position for introducing diverse aryl and heteroaryl moieties.

Another approach involves the modification of dyphylline, 7-(2,3-dihydroxyprop-1-yl)theophylline, where the dihydroxypropyl side chain is chemically altered to link various heterocyclic compounds to the theophylline core via a methylene (B1212753) group. researchgate.net This allows for the introduction of complex functionalities.

The C8 position of theophylline is also a key site for modification. Researchers have synthesized 8-thio substituted derivatives, which can serve as intermediates for creating new purine-based heterocyclic ring systems. derpharmachemica.com For example, 7-benzyltheophylline-8-thioacetic acid can be reacted with various amines to form amide derivatives. derpharmachemica.com Other work has focused on creating 8-substituted theophyllines by reacting them with intermediates like epoxy-propyl-acetaminophen, leading to new compounds with potential bronchodilator effects. farmaciajournal.com

Furthermore, multi-component reactions and cross-coupling strategies have been employed to build complexity. Suzuki–Miyaura cross-coupling reactions of 8-chlorocaffeine (B118225) (a closely related methylxanthine) with various boronic acids, and copper-catalyzed reactions like the A³-coupling, have been used to synthesize 8-aryl substituted and N-substituted aminobutynyl derivatives of caffeine (B1668208), theophylline, and theobromine. mdpi.com In a different approach, theophylline-7-acetic acid (acefylline) has been used as a starting material to create hybrids with 1,2,4-triazole (B32235) and N-phenylacetamide moieties, which are then evaluated for various biological activities. researchgate.netfrontiersin.org

These synthetic strategies demonstrate the chemical tractability of the theophylline scaffold, allowing for systematic structural modifications to explore structure-activity relationships.

Exploration of Novel Etamiphyllin Analogues with Modified Pharmacophores

The development of novel analogues of a drug like etamiphyllin (7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione) is guided by the principles of molecular modification and pharmacophore mapping. frontiersin.org A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For etamiphyllin, the key pharmacophoric features include the xanthine (B1682287) core, which acts as a scaffold, and the diethylaminoethyl side chain at the N7 position, which significantly influences its properties.

The exploration of novel analogues involves systematically altering these features to enhance desired activities or introduce new ones. frontiersin.org Strategies for modifying the pharmacophore can be broadly categorized:

Modification of the N7-Side Chain: The diethylaminoethyl group in etamiphyllin is a primary target for modification. The length of the alkyl chain, the nature of the terminal amino group, and the inclusion of other functional groups can be varied. For example, replacing the diethylamine (B46881) with other cyclic or acyclic amines (e.g., pyrrolidine (B122466), piperidine, methylpiperazine) can alter the compound's basicity, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. rsc.org Research on other N7-substituted theophylline derivatives has shown that connecting theophylline with a methylene chain of varying lengths to a pyrrolidine substituent can modulate activity, with the chain length being a critical factor. mdpi.com

Modification of the Xanthine Core: While etamiphyllin itself is a 1,3-dimethylxanthine, modifications at other positions of the purine ring system are a common strategy in xanthine chemistry. Introducing substituents at the C8 position is particularly prevalent. nih.govresearchgate.net Incorporating aryl, heteroaryl, or heterocyclic rings at C8 can significantly influence receptor affinity and selectivity. nih.govnih.gov For instance, the synthesis of 8-(1,2,4-triazol-3-ylmethylthio)theophyllines introduces a new heterocyclic pharmacophore to the xanthine core. nih.govresearchgate.net

Ring Annulation: Another strategy involves fusing a third ring to the xanthine scaffold to create tricyclic structures. For example, pyrimido[2,1-f]purinediones have been synthesized from 7-halogenoalkyl-8-bromo-1,3-dimethylxanthine derivatives. uniroma1.it This approach drastically alters the shape and electronic properties of the molecule, potentially leading to novel mechanisms of action.

The design of these new analogues is often supported by computational methods, such as molecular docking, which can predict how a modified structure might bind to a target protein. researchgate.netmdpi.com This in silico analysis helps prioritize the synthesis of compounds that are most likely to have the desired biological effect. By systematically applying these chemical modification strategies, researchers can explore the chemical space around the etamiphyllin structure to identify novel analogues with improved or different pharmacological profiles.

Elucidation of Pharmacological Mechanisms of Action

Molecular Pharmacology of Etamiphyllin Hydrochloride

The molecular interactions of this compound are central to its pharmacological profile. The compound's ability to modulate key signaling pathways stems from its influence on phosphodiesterases and adenosine (B11128) receptors.

Phosphodiesterase Inhibition Mechanisms

A primary mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes. patsnap.com PDEs are crucial in regulating the intracellular levels of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.comsigmaaldrich.com By inhibiting these enzymes, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. patsnap.com

The phosphodiesterase superfamily is diverse, comprising 11 families with various isoforms. sigmaaldrich.comthno.org While Etamiphyllin is understood to be a non-selective PDE inhibitor, its specific affinity for different PDE isoforms is not extensively detailed in the available literature. However, its actions are often compared to other methylxanthines like theophylline (B1681296), which non-selectively inhibits PDEs. wikipedia.org Theophylline, a structurally similar compound, competitively inhibits type III and type IV phosphodiesterase (PDE). drugbank.com The clinical effects of PDE inhibitors can be enhanced by developing molecules with greater selectivity for specific PDE isoforms. nih.gov

Table 1: Phosphodiesterase Families and Their Substrates

PDE FamilySubstrate(s)
PDE1cAMP and cGMP
PDE2cAMP and cGMP
PDE3cAMP (inhibited by cGMP)
PDE4cAMP
PDE5cGMP
PDE6cGMP
PDE7cAMP
PDE8cAMP
PDE9cGMP
PDE10cAMP and cGMP
PDE11cAMP and cGMP

This table is a generalized representation based on established knowledge of PDE families. sigmaaldrich.comthno.org

The inhibition of phosphodiesterases by this compound directly leads to the elevation of intracellular cAMP and cGMP levels. patsnap.com These cyclic nucleotides function as second messengers in a multitude of signaling pathways. sigmaaldrich.comwikipedia.org

Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets. wikipedia.org This can lead to responses such as smooth muscle relaxation. patsnap.com Similarly, elevated cGMP levels activate protein kinase G (PKG), which also contributes to smooth muscle relaxation and vasodilation. wikipedia.org The accumulation of both cAMP and cGMP is a key factor in the bronchodilatory and other pharmacological effects of methylxanthines. nih.gov

Adenosine Receptor Antagonism

In addition to PDE inhibition, this compound acts as an antagonist at adenosine receptors. i.moscow Adenosine is an endogenous nucleoside that modulates various physiological processes by activating four receptor subtypes: A1, A2A, A2B, and A3. wikipedia.org Methylxanthines like theophylline are non-selective antagonists at A1 and A2A receptors. wikipedia.org This antagonism contributes to the stimulant effects observed with this class of drugs. nih.gov

Detailed, quantitative data on the binding affinity and selectivity of this compound for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) is not extensively available in the public domain. However, its pharmacological profile aligns with that of other non-selective adenosine receptor antagonists. wikipedia.orgi.moscow The development of antagonists with high affinity and selectivity for specific adenosine receptor subtypes is an active area of research for various therapeutic applications. nih.govd-nb.info

Table 2: Adenosine Receptor Subtypes and General Functions

Receptor SubtypeGeneral Function
A1Predominantly inhibitory effects, including slowing of heart rate.
A2AInvolved in vasodilation and regulation of inflammation.
A2BImplicated in inflammation and bronchoconstriction. drugbank.com
A3Plays a role in inflammation and immune responses.

This table provides a simplified overview of adenosine receptor functions. wikipedia.org

Cellular and Subcellular Mechanistic Investigations

The pharmacological profile of Etamiphyllin is rooted in its influence on fundamental cellular signaling pathways. These actions are most pronounced in the respiratory and central nervous systems.

Etamiphyllin camsylate is recognized for its ability to relax the smooth muscles of the bronchi and bronchioles, which is a key factor in relieving conditions like chronic obstructive pulmonary disease. medchemexpress.com The foundational mechanism for this action, shared among xanthine (B1682287) derivatives, involves the modulation of intracellular signaling molecules that control muscle tone. nih.govdrugbank.com

The primary pathways implicated in airway smooth muscle relaxation are:

Phosphodiesterase (PDE) Inhibition : Etamiphyllin, like theophylline, is understood to act as a non-selective inhibitor of PDE enzymes, particularly PDE3 and PDE4. drugbank.comnih.gov PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP). nih.gov By inhibiting these enzymes, etamiphyllin increases the intracellular concentration of cAMP. nih.gov Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, culminating in the sequestration of intracellular calcium and the relaxation of smooth muscle fibers. nih.govresearchgate.net

Adenosine Receptor Antagonism : Another significant mechanism is the blockade of adenosine receptors (A1, A2A, A2B). drugbank.com Adenosine can induce bronchoconstriction in susceptible individuals, often by triggering the release of mediators like histamine (B1213489) from mast cells. nih.gov By antagonizing these receptors, etamiphyllin prevents adenosine-mediated airway narrowing. drugbank.com

Table 1: Key Cellular Mechanisms of Xanthine Derivatives in Airway Smooth Muscle Relaxation

MechanismTarget Enzyme/ReceptorKey Second MessengerPrimary Outcome
Phosphodiesterase (PDE) InhibitionPDE3, PDE4 drugbank.comnih.gov↑ cyclic AMP (cAMP) nih.govBronchodilation drugbank.com
Adenosine Receptor BlockadeA1, A2A, A2B Receptors drugbank.com↓ Adenosine SignalingInhibition of Bronchoconstriction nih.gov

Xanthine derivatives, including etamiphyllin, are known to have stimulatory effects on the central nervous system (CNS). nih.gov These effects are primarily linked to the antagonism of adenosine receptors within the brain. Adenosine is a neuromodulator that generally has an inhibitory or sedative effect. By blocking A1 and A2A receptors in the CNS, these compounds reduce the inhibitory influence of adenosine, leading to increased neuronal firing, enhanced alertness, and stimulation of the medullary respiratory center. nih.govdrugbank.com This CNS stimulation can sometimes manifest as side effects such as insomnia or irritability. nih.gov The instability of cell membrane potential, often resulting from altered ion channel function or neurotransmitter balance, is a key factor in neuronal hyperexcitability. jiaci.org

Immunopharmacological Research on this compound

Beyond its direct effects on smooth muscle and neurons, etamiphyllin is believed to possess significant immunomodulatory and anti-inflammatory properties. This activity is crucial for its therapeutic role in chronic inflammatory airway diseases.

Research into theophylline demonstrates that xanthines can modulate the complex network of cytokines and other inflammatory mediators. nih.gov These drugs have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Cytokines are small proteins that are critical in cell signaling and orchestrate inflammatory responses; an imbalance between pro- and anti-inflammatory cytokines can drive disease pathogenesis. clinmedjournals.org Theophylline has also been associated with a significant increase in the secretion of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. nih.govnih.gov IL-10 plays a master regulatory role in immune homeostasis by suppressing the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. oatext.comelisakits.co.uk

Table 2: Effects of Theophylline (as a proxy for Etamiphyllin) on Cytokine Production

CytokineClassEffect of TheophyllineReference
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatoryInhibition nih.gov nih.gov
Interferon-gamma (IFN-γ)Pro-inflammatoryInhibition nih.gov nih.gov
Interleukin-10 (IL-10)Anti-inflammatoryIncreased Production nih.gov nih.gov

The anti-inflammatory actions of etamiphyllin are thought to be mediated through several interconnected molecular pathways, primarily understood through studies on theophylline.

Nuclear Factor-kappaB (NF-κB) Inhibition : NF-κB is a critical transcription factor that controls the expression of numerous inflammatory genes, including those for cytokines and chemokines. nih.gov In inflammatory conditions, NF-κB is activated and translocates to the nucleus to initiate gene transcription. nih.gov Theophylline has been shown to inhibit the translocation of NF-κB, thereby preventing the expression of inflammatory genes in diseases like asthma and COPD. nih.gov

Histone Deacetylase 2 (HDAC2) Activation : The expression of inflammatory genes is regulated by the acetylation of histones, a process controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov In many inflammatory lung diseases, HAT activity is increased and HDAC2 activity is reduced, leading to persistent inflammation. nih.gov Theophylline, at low concentrations, can activate HDAC2. drugbank.comnih.gov This restores the balance, leading to the deacetylation of histones and the suppression of activated inflammatory genes. researchgate.net This mechanism may also help to restore the effectiveness of corticosteroids in patients who have become resistant. nih.govresearchgate.net

Interleukin-10 (IL-10) Upregulation : As mentioned previously, a key anti-inflammatory effect is the increased production of IL-10. nih.govnih.gov IL-10 exerts its effects by inhibiting the synthesis of pro-inflammatory cytokines in immune cells like macrophages and by promoting the function of regulatory T cells, which are crucial for maintaining immune tolerance. nih.govelisakits.co.uk However, some studies have found that low-dose theophylline's anti-inflammatory effect in asthma is not mediated by IL-10 upregulation in alveolar macrophages, suggesting the mechanisms may be complex and context-dependent. nih.gov

Structure Activity Relationship Sar Studies and Computational Chemistry

Identification of Key Structural Determinants for Pharmacological Activity

Influence of Functional Groups and Substituents on Potency and Selectivity

Etamiphyllin is a derivative of theophylline (B1681296), and its structure-activity relationships can be understood in the context of other methylxanthines. The potency and effects of methylxanthines are influenced by the substitutions on the xanthine (B1682287) core. semanticscholar.org

Key functional groups in Etamiphyllin hydrochloride include:

Xanthine Core: This bicyclic purine (B94841) structure is fundamental to its activity, similar to other xanthines like caffeine (B1668208) and theophylline. semanticscholar.org

Methyl Groups (at N1 and N3): These groups are crucial for its activity. For instance, the 1-methyl group is considered pivotal for the inhibitory effects of methylxanthines at adenosine (B11128) receptors. semanticscholar.org

Diethylaminoethyl Group (at N7): This bulky, ionizable side chain significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. This functional group can impact the extent of absorption across biological membranes, such as the blood-brain barrier. washington.edu The presence of an ionizable amine will mean it is predominantly ionized in plasma. washington.edu

Hydrochloride Salt: The hydrochloride moiety enhances the water solubility of the compound. washington.edu

Theophylline, a related compound, is known to be a more potent phosphodiesterase inhibitor than caffeine. semanticscholar.org The specific substitutions on the xanthine ring modulate the discriminative stimuli and physiological effects of these compounds. semanticscholar.org The nature of functional groups can also dictate the types of interactions with target proteins, such as hydrogen bonding or hydrophobic interactions. washington.edu

Table 1: Influence of Functional Groups in this compound
Functional GroupPotential Influence on Activity
Xanthine CoreBasic scaffold for pharmacological activity, common to methylxanthines. semanticscholar.org
N1 and N3-Methyl GroupsConsidered important for adenosine receptor antagonism. semanticscholar.org
N7-Diethylaminoethyl GroupImpacts solubility, absorption, and receptor interaction. The amine is typically ionized at physiological pH. washington.edu
Hydrochloride SaltIncreases water solubility. washington.edu

Conformational Analysis and Bioactive Conformations of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com Most drug molecules are flexible and can adopt various conformations, which is crucial for their biological activity. ijpsr.com The conformation in which a drug binds to its biological target is known as the bioactive conformation.

For a molecule like this compound, with its flexible diethylaminoethyl side chain, multiple conformations are possible. The bioactive conformation is the specific three-dimensional structure that allows for optimal binding to its target receptor. While ligands rarely bind in their lowest calculated energy conformation, the energy difference between the bioactive conformation and the most stable conformation in solution is generally less than 13 kJ/mol. nih.govdrugdesign.org

The study of molecular flexibility is critical. For instance, in a related molecule, cyproheptadine (B85728) hydrochloride, two conformational forms were observed in solution, and their interconversion was studied using NMR and theoretical methods. nih.gov Similar principles apply to this compound, where the orientation of the diethylaminoethyl group relative to the xanthine ring system will be a key determinant of its interaction with a receptor. It is a general tendency for small molecules to bind to proteins in an extended conformation. nih.gov

In Silico Approaches in SAR Elucidation

Computational methods, or in silico approaches, have become indispensable in modern drug discovery for exploring and understanding SAR. nih.gov These techniques allow for the rapid screening of virtual compounds and provide insights into the molecular interactions that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.combenthamscience.com QSAR models are developed by correlating physicochemical or structural features of molecules with their pharmacological effects. jocpr.com

The process involves several key steps:

Data Collection: Gathering a dataset of compounds with known biological activities. jocpr.com

Descriptor Calculation: Generating numerical descriptors that quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. jocpr.com

Model Building: Using statistical methods or machine learning algorithms to create a mathematical model that links the descriptors to the activity. jocpr.com

Validation: Rigorously testing the model's predictive power using techniques like cross-validation and external validation. jocpr.com

QSAR can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. benthamscience.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., Etamiphyllin) when bound to a second (the receptor or target protein) to form a stable complex. mdpi.comrasayanjournal.co.in The goal is to find the binding mode of the ligand in the active site of the protein and to estimate the strength of the interaction, often expressed as a docking score. rasayanjournal.co.inmdpi.com

Key aspects of molecular docking include:

Predicting Binding Poses: Determining the three-dimensional arrangement of the ligand within the receptor's binding pocket.

Estimating Binding Affinity: Calculating a score that reflects the strength of the ligand-receptor interaction. For example, a study on FGFR2 kinase inhibitors used docking scores to identify potent compounds. chemmethod.com

Identifying Key Interactions: Visualizing the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comfrontiersin.org

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the movement of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding event.

Table 2: In Silico Approaches in SAR Studies of this compound
TechniqueApplicationPotential Insights
QSARPredicting the biological activity of novel Etamiphyllin analogues. benthamscience.comIdentification of key structural features that correlate with high potency and selectivity. jocpr.com
Molecular DockingPredicting the binding mode of Etamiphyllin to its target protein(s). mdpi.comUnderstanding the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com
Molecular DynamicsSimulating the dynamic behavior of the Etamiphyllin-receptor complex over time.Assessing the stability of the predicted binding mode and identifying conformational changes upon binding. nih.gov

Applications of Machine Learning and Artificial Neural Networks in SAR

Machine learning (ML) and artificial neural networks (ANNs) are increasingly being applied to SAR and drug discovery. nih.gov These advanced computational methods can handle large and complex datasets and can often identify non-linear relationships that are missed by traditional QSAR methods. researchgate.net

Deep learning, a subset of machine learning, has shown promise in predicting drug-target interactions. nih.gov For instance, deep learning models can be trained directly on the linear representations of molecules, such as SMILES strings, to predict their biological activity without the need for pre-calculated descriptors. frontiersin.org In the context of SAR, deep learning has been used in various applications, including image analysis in synthetic aperture radar (SAR), which is unrelated to structure-activity relationship studies but showcases the power of the technology. arxiv.orgarxiv.org

Machine learning frameworks can integrate diverse data types, including chemical structures and network features, to predict the therapeutic effects of compounds. nih.gov For this compound, these approaches could be used to build more accurate predictive models of its activity and to identify novel compounds with desired pharmacological profiles.

Rational Design Principles for Enhanced Pharmacological Profiles

Rational drug design is a strategic approach to discovering new medications based on the knowledge of a biological target. wikipedia.org This process involves designing molecules that are complementary in shape and charge to their specific biomolecular targets, thereby activating or inhibiting their function to produce a therapeutic benefit. wikipedia.org For etamiphyllin and its analogs, this involves modifying the core xanthine structure to improve its interaction with specific receptors.

Strategies for Optimizing Target Engagement and Specificity

Optimizing the interaction between a drug and its target is a cornerstone of modern drug development. The affinity and selectivity of a drug for its receptor are determined by its molecular size, shape, and electrical charge. mhmedical.com Even minor alterations to a drug's chemical structure can significantly impact its affinity for different receptors, leading to changes in both therapeutic and toxic effects. mhmedical.com

In the context of etamiphyllin, which belongs to the xanthine family, several strategies can be employed to enhance target engagement and specificity:

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to guide the design of more effective drugs. wikipedia.org By understanding the binding site's architecture, chemists can design molecules that fit precisely, forming multiple weak noncovalent bonds that enhance binding affinity. epo.org

Modification of Substituents: The xanthine scaffold has several positions (N1, N3, N7, and C8) where chemical groups can be attached. The nature of these substituents plays a critical role in determining the compound's activity and selectivity. For instance, in the broader class of xanthine derivatives, modifications at the N1 position have been shown to be crucial for affinity at all adenosine receptor (AR) subtypes. nih.gov Specifically, a 1-propyl group enhances affinity for A2B and A3 receptors, whereas a 1-benzyl group is optimal for A1 and A2A subtypes. nih.gov Similarly, adding an 8-aryl group can increase A1AR affinity by more than tenfold. nih.gov

Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable in predicting the biological activity of novel compounds. mdpi.comresearchgate.net QSAR models use molecular descriptors to establish a mathematical relationship between chemical structure and biological activity, allowing for the virtual screening of large libraries of potential drug candidates. mdpi.comresearchgate.net

A summary of substituent effects on the affinity of xanthine derivatives for adenosine receptor subtypes is presented below:

Substituent Position Substituent Group Effect on Receptor Affinity
N1PropylOptimal for A2B and A3 receptors nih.gov
N1BenzylOptimal for A1 and A2A receptors nih.gov
C8PhenylIncreases A1AR affinity by over an order of magnitude nih.gov

Design of Etamiphyllin Analogues with Modified Receptor Binding Affinities

The design of etamiphyllin analogs with tailored receptor binding affinities is a key objective in optimizing its therapeutic potential. This involves the synthesis and evaluation of a series of related compounds to explore the structure-activity relationship systematically.

One approach is to introduce modifications to the side chains of the xanthine core. For example, research on other xanthine derivatives has shown that adding a glutamic acid or aspartic acid moiety can be crucial for inhibitory activity against certain enzymes. acs.org This scaffold-based molecular design allows for the exploration of how different functional groups influence target binding. acs.org

Cryo-electron microscopy (cryo-EM) has been instrumental in identifying the minimal chemical motif required for the binding of xanthine derivatives to targets like ryanodine (B192298) receptors (RyRs). pnas.org Such studies have revealed that substituents at positions 1, 3, and 7 of the xanthine scaffold are more activating, while those at positions 8 and 9 are less so. pnas.org This knowledge provides a roadmap for designing analogs with enhanced activity. pnas.org

The following table presents data on the binding affinities of various xanthine derivatives to different receptors, illustrating the impact of structural modifications.

Compound Modification Target Receptor Binding Affinity (Ki in nM)
1-PropylxanthinePropyl group at N1Human A2B360 nih.gov
Enprofylline (3-propylxanthine)Propyl group at N3Human A2B4,730 nih.gov

Furthermore, computational methods such as molecular docking and molecular dynamics simulations can predict the binding affinity of newly designed analogs. mdpi.com These in silico techniques can estimate the binding free energy of a ligand-protein complex, providing a quantitative measure of binding strength. mdpi.com For instance, studies on other receptor-ligand interactions have identified key amino acid residues that contribute significantly to binding energy, offering precise targets for optimizing drug design. mdpi.com

By combining these rational design strategies, medicinal chemists can systematically develop novel etamiphyllin analogs with finely tuned receptor binding affinities, paving the way for more effective and specific therapeutic agents.

Preclinical Investigations and Translational Research Paradigms

In Vitro Pharmacological Characterization

In vitro studies are fundamental in determining the mechanism of action and potency of a drug candidate at the cellular and molecular level. For Etamiphylline (B1195060) hydrochloride, these investigations would primarily focus on its interaction with specific molecular targets and the subsequent activation of intracellular signaling pathways.

Cell-Based Assays for Target Engagement and Pathway Activation

Cell-based assays are crucial for understanding how Etamiphylline hydrochloride interacts with its targets within a biological context. revvity.commdpi.com These assays can quantify target engagement and the resulting activation or inhibition of specific cellular pathways.

Given that Etamiphylline hydrochloride is a xanthine (B1682287) derivative, its primary mechanism of action is anticipated to be the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors. nih.govnih.gov Cell-based assays to investigate these targets would include:

Phosphodiesterase (PDE) Inhibition Assays: These assays would measure the ability of Etamiphylline hydrochloride to inhibit the activity of various PDE isoenzymes, particularly PDE3 and PDE4, which are prevalent in airway smooth muscle and inflammatory cells. nih.govnih.gov A reduction in PDE activity would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov

cAMP Pathway Activation Assays: To confirm the downstream effects of PDE inhibition, assays measuring intracellular cAMP levels would be employed. revvity.com An increase in cAMP following treatment with Etamiphylline hydrochloride would indicate successful target engagement and pathway activation. nih.gov This can be measured using techniques like AlphaScreen™ assays. revvity.com

Adenosine Receptor Binding Assays: Competitive binding assays using cell lines expressing specific adenosine receptor subtypes (A1, A2A, A2B, A3) would be utilized to determine the affinity and selectivity of Etamiphylline hydrochloride for these receptors. nih.govescholarship.orgnih.gov

Table 1: Illustrative Data for Cell-Based Assay on cAMP Activation by a Xanthine Derivative

Cell LineCompoundConcentration (µM)Fold Increase in cAMP (Mean ± SD)
Human Airway Smooth Muscle CellsTheophylline (B1681296)102.5 ± 0.3
Human Airway Smooth Muscle CellsTheophylline505.2 ± 0.6
Human Airway Smooth Muscle CellsTheophylline1008.1 ± 0.9

This table presents hypothetical data based on known effects of related compounds to illustrate the expected outcome of such an assay.

Enzyme Inhibition Kinetic Studies and IC50 Determination

To quantify the inhibitory potency of Etamiphylline hydrochloride against its target enzymes, particularly phosphodiesterases, enzyme inhibition kinetic studies are performed. These studies determine the half-maximal inhibitory concentration (IC50), which is a key measure of a drug's potency. nih.gov

The methodology for these studies typically involves:

Incubating the purified target enzyme (e.g., PDE4) with its substrate (cAMP).

Adding varying concentrations of the inhibitor (Etamiphylline hydrochloride).

Measuring the rate of product formation.

The data is then plotted to determine the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Specific IC50 values for Etamiphylline hydrochloride against various PDE isoenzymes are not widely published. However, research on other PDE4 inhibitors, such as R-rolipram, has demonstrated concentration-dependent inhibition of PDE activity in inflammatory cells like eosinophils, with a reported IC50 of 0.3 µM for the inhibition of fMLP-induced superoxide (B77818) anion production. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for a Xanthine Derivative against PDE Isoenzymes

PDE IsoenzymeInhibitorIC50 (µM)
PDE3Theophylline150
PDE4Theophylline100
PDE5Theophylline>1000

This table contains illustrative data for a related compound to demonstrate how results from such studies are typically presented.

In Vivo Target Engagement Studies in Animal Models

In vivo studies in animal models are critical for confirming that a drug can reach its target in a living organism and exert the expected pharmacological effect. nih.gov These studies provide essential information on pharmacokinetics and pharmacodynamics.

Methodologies for Assessing Drug Distribution and Bioavailability in Tissues

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Etamiphylline hydrochloride is crucial. merckvetmanual.com Tissue distribution studies are conducted in animal models (e.g., rats, dogs, monkeys) to determine the concentration of the drug in various organs and tissues over time after administration. nih.govresearchgate.netnih.govnih.govnih.govresearchgate.netdntb.gov.ua

Methodologies for these studies involve:

Administering a single dose of Etamiphylline hydrochloride to the animal model.

Collecting blood and tissue samples at various time points.

Analyzing the samples using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the drug concentration.

Bioavailability, the fraction of the administered dose that reaches systemic circulation, is a key parameter determined from these studies. nih.govnih.govresearchgate.netdntb.gov.ua While detailed tissue distribution data for Etamiphylline hydrochloride is scarce, studies on theophylline have been conducted in various animal models, including dogs and monkeys, to evaluate its bioavailability and release from different formulations. nih.govnih.govresearchgate.netdntb.gov.ua For example, in dogs, the systemic availability of extended-release theophylline formulations has been reported to be greater than 80%. nih.govresearchgate.net

Table 3: Illustrative Tissue Distribution of a Xanthine Derivative in a Rat Model (2 hours post-oral administration)

TissueConcentration (µg/g)
Plasma15.2
Lung25.8
Liver18.5
Kidney22.1
Brain5.6
Muscle12.4

This table provides hypothetical data to illustrate the expected findings from a tissue distribution study.

Evaluation of On-Target Interaction within Living Systems

Confirming that Etamiphylline hydrochloride interacts with its intended target in vivo is a critical step. nih.gov This can be assessed by measuring the downstream pharmacodynamic effects of the drug. For a PDE inhibitor, this would involve measuring changes in cAMP levels or related signaling molecules in target tissues after drug administration.

Techniques to evaluate on-target interaction include:

Ex vivo analysis: Tissues are collected from drug-treated animals, and the levels of relevant biomarkers (e.g., cAMP) are measured.

Pharmacodynamic modeling: Correlating the drug concentration in the tissue with the observed pharmacological effect.

Specific in vivo target engagement studies for Etamiphylline hydrochloride are not extensively documented. However, studies with other PDE4 inhibitors have demonstrated successful on-target engagement in animal models of asthma by showing a reduction in inflammatory cell recruitment to the airways. nih.gov

Biomarker Discovery and Validation in Preclinical Models

Biomarkers are measurable indicators of a biological state or condition and are crucial for monitoring drug efficacy and patient response. mdpi.comnih.govnih.govnih.govnih.govveedalifesciences.comclinmedjournals.org Preclinical models play a vital role in the discovery and validation of potential biomarkers for a drug like Etamiphylline hydrochloride.

For an anti-asthma agent, relevant biomarkers could include:

Inflammatory mediators: Levels of cytokines and chemokines (e.g., interleukins, TNF-alpha) in bronchoalveolar lavage fluid or blood. nih.gov

Inflammatory cell counts: The number of eosinophils and other inflammatory cells in the airways. nih.gov

Airway hyperresponsiveness: The degree of airway constriction in response to a stimulus.

The validation process involves demonstrating that the biomarker is a reliable and reproducible indicator of the drug's pharmacological effect. This is achieved by showing a clear dose-response relationship between the drug and the biomarker in preclinical models. While specific biomarker discovery and validation studies for Etamiphylline hydrochloride are not available, the anti-inflammatory effects of theophylline, such as the induction of eosinophil apoptosis and inhibition of T-cell proliferation, suggest that markers of inflammation would be relevant for Etamiphylline hydrochloride as well. nih.gov

Identification of Pharmacodynamic Biomarkers for Mechanism Validation

Pharmacodynamic (PD) biomarkers are essential for validating a drug's mechanism of action at a molecular level. bioxpressbiosimilars.com For a xanthine derivative like Etamiphyllin, the primary mechanisms of action are understood to be non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. drugbank.comnih.gov These actions lead to bronchodilation and anti-inflammatory effects. patsnap.comdrugs.com

Key pharmacodynamic biomarkers can be identified to confirm these mechanisms in preclinical models:

Phosphodiesterase (PDE) Inhibition: The inhibition of PDEs, particularly PDE3 and PDE4, prevents the breakdown of cyclic adenosine monophosphate (cAMP). drugbank.comrxlist.com An elevation in intracellular cAMP levels within bronchial smooth muscle and inflammatory cells is a direct and quantifiable biomarker of this target engagement. rxlist.com

Anti-inflammatory Activity: The anti-inflammatory effects of xanthines are multifaceted. nih.gov Potential biomarkers to validate this mechanism include:

Suppression of Inflammatory Mediators: Reduced synthesis and release of pro-inflammatory cytokines, such as TNF-alpha, and leukotrienes. nih.gov

Modulation of Transcription Factors: Inhibition of the nuclear translocation of pro-inflammatory transcription factors like NF-κB. nih.gov

Histone Deacetylase (HDAC) Activation: Increased activity of HDAC2, which helps to suppress the expression of inflammatory genes. nih.gov

Adenosine Receptor Antagonism: This mechanism can be validated by demonstrating a blockade of adenosine-induced physiological responses, such as bronchoconstriction, in relevant preclinical models. patsnap.com

Mechanism of ActionPotential Pharmacodynamic BiomarkerAnalytical Method for Measurement
Phosphodiesterase (PDE) InhibitionIntracellular cAMP levelsEnzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) on cell lysates
Anti-inflammatory EffectsTNF-alpha, Leukotriene levelsELISA on cell culture supernatants or bronchoalveolar lavage fluid
Anti-inflammatory EffectsNF-κB nuclear translocationImmunofluorescence microscopy or Western blot of nuclear/cytosolic fractions
Anti-inflammatory EffectsHistone Deacetylase 2 (HDAC2) activityFluorometric or colorimetric activity assays
Adenosine Receptor AntagonismReversal of adenosine-induced bronchoconstrictionIn vivo plethysmography or in vitro organ bath studies

Translational Biomarker Development Strategies

Translational biomarkers are critical for bridging the gap between preclinical findings and clinical outcomes, helping to predict human responses based on early-stage research. nih.gov The development of such biomarkers for Etamiphyllin hydrochloride would follow a structured strategy to ensure their clinical relevance.

The initial step involves using preclinical animal models of respiratory diseases, such as asthma or chronic obstructive pulmonary disease (COPD), to link the pharmacodynamic biomarkers identified previously with functional therapeutic outcomes. For instance, researchers would correlate the elevation of cAMP in lung tissue or the reduction of inflammatory cytokines in bronchoalveolar lavage fluid with improvements in airway resistance.

The subsequent and crucial phase is the translation of these findings to human studies. This requires developing and validating assays to measure the same or equivalent biomarkers in accessible human samples. For example, inflammatory markers like eosinophil counts or fractional exhaled nitric oxide (FeNO) are established biomarkers in asthma management that can be monitored in clinical trials. hcplive.com Pharmacokinetic/pharmacodynamic (PK/PD) modeling is then employed to build a mathematical relationship between drug exposure, the biomarker response, and the ultimate clinical endpoint, such as an improvement in forced expiratory volume (FEV1). nih.gov This modeling can help predict efficacy and guide the design of later-phase clinical trials.

Biomarker CategoryPreclinical Model MeasurementPotential Human Translational SampleAssociated Clinical Endpoint
Target EngagementcAMP levels in animal lung tissuecAMP levels in circulating lymphocytesConfirmation of biological activity in humans
Anti-inflammatoryCytokine levels in animal bronchoalveolar lavage fluidCytokine levels in sputum or exhaled breath condensateReduction in exacerbation frequency
Airway InflammationEosinophil counts in animal lung tissueBlood eosinophil counts, Fractional Exhaled Nitric Oxide (FeNO)Improvement in asthma control scores
Physiological FunctionAirway hyperresponsiveness in animal modelsBronchodilator responsiveness (FEV1 change)Improvement in lung function

Preclinical Toxicological Evaluation Methodologies

The preclinical toxicological evaluation of any new pharmaceutical is a systematic process governed by international guidelines, such as those from the International Council on Harmonisation (ICH). pacificbiolabs.comslideshare.net The primary objectives are to identify potential target organs for toxicity, establish whether toxic effects are reversible, and define safety parameters for clinical monitoring. pacificbiolabs.com

For a compound like this compound, the toxicological assessment would include a standard battery of tests:

General Toxicity Studies: These are conducted in both a rodent and a non-rodent species and include single-dose and repeated-dose studies. pacificbiolabs.com The duration of repeated-dose studies is related to the proposed duration of clinical trials. pacificbiolabs.com Key assessments include clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and comprehensive histopathological examination of tissues.

Safety Pharmacology: This core battery of tests investigates the effects of the compound on vital physiological functions. iitri.orgvivotecnia.com Given the known class effects of xanthines, these studies are critical and would focus on:

Central Nervous System (CNS): Evaluation of behavioral and neurological changes, often using a Functional Observational Battery (FOB) or Irwin test in rodents. vivotecnia.comnc3rs.org.uk

Cardiovascular System: Assessment of blood pressure, heart rate, and electrocardiogram (ECG) parameters, typically conducted in conscious, telemetered non-rodent models. iitri.orgcriver.com

Respiratory System: Evaluation of respiratory rate and tidal volume using methods like whole-body plethysmography. vivotecnia.com

Genotoxicity: A standard battery of tests is required to assess the potential for the compound to cause genetic damage. fda.govfda.gov This typically includes:

An in vitro bacterial reverse mutation assay (Ames test). nih.govinotiv.com

An in vitro cytogenetic assay in mammalian cells or a mouse lymphoma assay. nih.govresearchgate.net

An in vivo test for chromosomal damage, such as the rodent bone marrow micronucleus test. nih.govresearchgate.net

Toxicological EvaluationMethodology/Test SystemKey Endpoints Assessed
General Toxicity (Repeated-Dose)Rodent (e.g., rat) and Non-Rodent (e.g., dog) speciesClinical signs, body weight, clinical pathology, organ weights, histopathology
Safety Pharmacology: CNSFunctional Observational Battery (FOB)/Irwin Test in ratsBehavioral, autonomic, and neuromuscular effects
Safety Pharmacology: CardiovascularTelemetry in conscious dogs or non-human primatesBlood pressure, heart rate, ECG intervals (e.g., QT, PR, QRS)
Safety Pharmacology: RespiratoryWhole-body plethysmography in rodentsRespiratory rate, tidal volume, minute volume
Genotoxicity: MutagenicityBacterial Reverse Mutation Assay (Ames Test)Induction of gene mutations
Genotoxicity: Chromosomal DamageIn vivo Rodent Micronucleus TestFormation of micronuclei in bone marrow erythrocytes

Analytical Methodologies for Etamiphyllin Hydrochloride Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone for the analysis of Etamiphyllin hydrochloride, enabling the separation of the active ingredient from excipients in pharmaceutical formulations and from endogenous components in biological samples.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the routine analysis of Etamiphyllin and its common combination drug, Theophylline (B1681296). These methods are valued for their simplicity, accuracy, and precision. researchgate.netnih.gov Validation of these methods is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.netbrieflands.com

The separation in RP-HPLC is typically achieved on a non-polar stationary phase, with octadecylsilane (B103800) (C18) columns being the most common choice. nih.govnih.gov Octylsilane (C8) columns are also used when a less retentive phase is desired. nih.gov

The mobile phase composition is a critical factor that is optimized to achieve efficient separation with good peak shape and resolution. It usually consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). researchgate.netnih.gov The ratio of the organic to the aqueous phase is adjusted to control the retention time of the analytes. For instance, a mobile phase of methanol and phosphate buffer in a 75:25 v/v ratio has been successfully used. researchgate.net The pH of the mobile phase can also be adjusted to control the ionization state of the analytes and improve chromatographic performance. nih.govnih.gov

Table 1: Examples of HPLC Chromatographic Conditions for Analysis
Stationary PhaseMobile PhaseFlow Rate (mL/min)Compound(s) AnalyzedReference
C18Methanol: Phosphate Buffer (75:25)1.0Etophylline & Theophylline researchgate.net
C18Acetonitrile: Phosphate Buffer (70:30)1.0Etophylline & Theophylline researchgate.net
C18Methanol: Water: Acetate Buffer (60:35:05)1.0Salbutamol, Theophylline & Ambroxol nih.gov
C18Methanol: 10mM TBAHS (50:50)1.0Levosalbutamol sulfate (B86663) & Theophylline
C18Buffer and Methanol (90:10)-Etophylline & Theophylline nih.gov

Ultraviolet (UV) detection is the most common modality for the quantification of this compound in HPLC analysis due to its simplicity and cost-effectiveness. The selection of the detection wavelength is based on the UV absorption maxima of the analyte to ensure maximum sensitivity. For the simultaneous analysis of Etophylline and Theophylline, detection is often carried out at wavelengths ranging from 241 nm to 275 nm. researchgate.netresearchgate.net A Diode Array Detector (DAD) can also be used, which provides spectral information across a range of wavelengths, aiding in peak purity assessment and method development.

Table 2: HPLC Method Parameters and Performance
Compound(s)Wavelength (nm)Linearity Range (µg/mL)Retention Time (min)Reference
Etophylline24150-2502.78 researchgate.net
Theophylline24115-755.08 researchgate.net
Etophylline272100-10,000 ng/mL- pmda.go.jp
Theophylline272100-10,000 ng/mL- pmda.go.jp
Theophylline272-7.31 nih.gov
Etophylline272-8.33 nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) offers a viable alternative to HPLC for the simultaneous estimation of Etophylline and Theophylline in pharmaceutical dosage forms. nih.gov This technique is known for its simplicity, speed, and ability to analyze multiple samples simultaneously. The separation is typically performed on pre-coated silica (B1680970) gel 60F254 plates. nih.gov

The mobile phase composition is optimized to achieve good separation of the components. A common mobile phase system for separating Etophylline and Theophylline is a mixture of toluene, isopropyl alcohol, and acetic acid. nih.gov Densitometric scanning is used for quantification of the separated spots at a specific wavelength, often around 261 nm. nih.gov HPTLC methods are validated according to ICH guidelines to ensure their accuracy and precision. nih.gov

Table 3: HPTLC Method for Etophylline and Theophylline
ParameterDescriptionReference
Stationary Phase Pre-coated silica gel 60F254 plates nih.gov
Mobile Phase Toluene: Isopropyl alcohol: Acetic acid (12:12:1 v/v/v) nih.gov
Detection Wavelength 261 nm nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique used for the identification and quantification of metabolites of drugs like Theophylline, the core structure of Etamiphyllin. To analyze these relatively polar metabolites by GC, a derivatization step is often required to increase their volatility. For example, Theophylline and its metabolites can be converted to N-propyl derivatives.

The analysis is performed on a GC system equipped with a suitable capillary column, such as a methylsilicone-phenylsilicone column. The mass spectrometer, operating in electron impact (EI) ionization mode, is used as the detector. Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the analytes and the internal standard. This methodology allows for the detection of metabolites at very low concentrations (picogram to nanogram levels) in biological fluids like plasma and urine.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Techniques in Research

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of pharmaceutical compounds. Techniques such as UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize this compound and related substances.

UV-Visible spectrophotometry is frequently used for the quantitative determination of Etamiphyllin (Etofylline) and Theophylline in pharmaceutical preparations. researchgate.net The method is based on measuring the absorption of light at a specific wavelength. For simultaneous estimation, methods like the simultaneous equation method and the absorption ratio method are employed, utilizing the absorption maxima (λmax) of the individual compounds. researchgate.net For instance, the λmax values for Etofylline (B1671713) and Theophylline have been identified at 243.5 nm and 275.0 nm, respectively, in a 5% w/v NaOH solution. researchgate.net

Infrared (IR) spectroscopy is a key technique for the identification of functional groups within a molecule. The IR spectrum provides a unique "fingerprint" of the compound, which can be used for identification by comparing it to a reference spectrum. For xanthine (B1682287) derivatives, IR spectroscopy can confirm the presence of characteristic functional groups such as C=O (carbonyl), C-N, and N-H bonds. pmda.go.jp

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides details about the carbon skeleton. For derivatives of dyphylline, a compound structurally similar to Etamiphyllin, ¹H NMR has been used to characterize the position of ester groups. pmda.go.jp NMR studies have also been applied to understand interactions between Theophylline and other molecules in solution. nih.gov

UV-Visible Spectrophotometry and Derivative Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely utilized analytical technique for the quantification of pharmaceutical compounds due to its simplicity, cost-effectiveness, and reproducibility. mdpi.com For this compound, which belongs to the xanthine class, direct UV spectrophotometric measurement can be challenging, particularly in multi-component formulations. This is because Etamiphyllin shares a common chromophore with other xanthine derivatives like theophylline and etophylline, resulting in severely overlapping absorption spectra. researchgate.net For instance, both etophylline and theophylline exhibit a maximum absorption wavelength (λmax) at approximately 273 nm, making their simultaneous estimation by conventional spectrophotometry difficult. researchgate.netiosrjournals.org

To overcome the issue of spectral overlap, derivative spectrophotometry has been successfully applied. mdpi.comimpactfactor.org This technique involves calculating and plotting the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. researchgate.net Derivatization can effectively separate overlapping signals, allowing for the quantification of an individual component in a mixture. researchgate.net The zero-crossing technique in derivative spectrophotometry is particularly useful; at the zero-crossing point of one component, the other component's derivative signal can be measured without interference. sphinxsai.com This method enhances both the selectivity and sensitivity of the analysis. researchgate.net For related xanthine compounds, derivative spectrophotometry has proven to be a simple, rapid, and accurate method for simultaneous determination without the need for prior separation steps. sphinxsai.comijcpa.in

Chemometric-assisted spectrophotometry provides another powerful approach for resolving mixtures of compounds with identical chromophores. researchgate.netiosrjournals.org Methods such as partial least-squares (PLS) and principal component regression (PCR) use multivariate calibration to analyze the entire spectral data, enabling the simultaneous quantification of multiple components even with severe spectral overlap. researchgate.net

Table 1: Spectrophotometric Methods for Related Xanthines

Analytical MethodCompounds AnalyzedWavelengths (nm)Key Findings
Chemometric Assisted UV-Vis SpectrophotometryEtophylline & Theophylline271 (λmax of ETO) & 273 (λmax of THEO)Method holds good linearity and precision (RSD < 2%) for simultaneous estimation. iosrjournals.org
Derivative Spectrophotometry (Zero-Crossing)Theophylline & Ephedrine HCl244.20 (for THEO) & 213.80 (for EPH)Second derivative method allowed for accurate simultaneous quantification in tablets. sphinxsai.com
PLS and PCR MethodsEtophylline & Theophylline230-300Chemometric methods were successfully applied for simultaneous determination in tablet dosage form. researchgate.net

Mass Spectrometry (LC-MS, LC-MS/MS) for Structural Confirmation and Quantification in Complex Mixtures

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the definitive structural confirmation and sensitive quantification of this compound and its metabolites in complex biological matrices. researchgate.netnih.gov LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing trace levels of compounds in samples like plasma and urine. nih.gov

For structural confirmation, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition of the parent drug and its metabolites. researchgate.net In the analysis of etamiphylline (B1195060), LC-MS/MS can identify the parent drug and its metabolites by comparing their fragmentation patterns (product ion spectra) with those of reference standards or through detailed interpretation of the spectra. researchgate.netnih.gov The mass spectrum of Etamiphyllin typically shows a protonated molecular ion [M+H]+ at m/z 280.17746, which can be fragmented to produce characteristic product ions for identification and quantification. nih.gov

LC-MS/MS is also the gold standard for quantification in pharmacokinetic studies. The technique operates in modes like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This provides exceptional specificity, minimizing interference from matrix components. nih.gov Methods have been developed for the simultaneous quantification of related xanthines, such as theophylline and its metabolites, in biological fluids with high precision and accuracy. nih.govnih.govresearchgate.net

Table 2: Mass Spectrometry Data for Etamiphyllin

ParameterValueSource
Molecular FormulaC13H21N5O2PubChem
Molecular Weight279.34 g/mol nih.gov
[M+H]+ (Accurate Mass)280.17746 nih.gov
Major MS/MS Fragments (m/z)207.0861, 86.0967, 100.1124 nih.gov

Advanced Analytical Approaches for Biological Matrices

Sample Preparation Strategies for Tissue and Cellular Analysis

Effective sample preparation is a critical step for reliable analysis of this compound in complex biological matrices like tissue and cells. The primary goal is to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest before instrumental analysis. tiaft.org

Solid-Phase Extraction (SPE) is a commonly used and effective technique for cleaning up and concentrating analytes from biological fluids. researchgate.net In the analysis of etamiphylline in equine plasma and urine, SPE was successfully employed to extract the parent drug and its metabolites. researchgate.net SPE offers advantages over other methods by providing cleaner extracts, higher recovery rates, and the ability to handle small sample volumes. researchgate.net

Liquid-Liquid Extraction (LLE) is another widely used technique that is fast, inexpensive, and efficient, particularly for biological fluids with low protein content. tiaft.org It separates compounds based on their differential solubilities in two immiscible liquid phases.

For tissue analysis, initial homogenization is required to release the analyte from the solid matrix. This is often followed by protein precipitation (PPE), where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation. tiaft.orgresearchgate.net However, care must be taken as this method can sometimes lead to the loss of the target compound through co-precipitation. tiaft.org Subsequent cleanup using SPE or LLE is often performed to achieve the necessary sensitivity and specificity for LC-MS/MS analysis.

Table 3: Common Sample Preparation Techniques

TechniquePrincipleApplicability to Etamiphyllin AnalysisAdvantages
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while interferences are washed away.Demonstrated for etamiphylline in plasma and urine. researchgate.netHigh selectivity, cleaner extracts, good concentration factor. researchgate.net
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases.Applicable for xanthine derivatives in biological fluids.Fast, inexpensive, efficient for low-protein samples. tiaft.org
Protein Precipitation (PPE)Proteins are precipitated out of solution using an organic solvent or acid.A common first step for plasma or tissue homogenates. researchgate.netSimple, fast, and removes the majority of proteins.

Development of Multi-Component Analytical Methods for Related Xanthines

Given that Etamiphyllin is a xanthine derivative, the development of analytical methods capable of simultaneously measuring multiple related xanthines is highly relevant for metabolic and pharmacokinetic studies. nih.govijdra.com Such methods allow for a comprehensive understanding of the drug's behavior in a biological system.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust technique for the simultaneous estimation of multiple xanthine alkaloids. researchgate.netsemanticscholar.org By optimizing the mobile phase composition, column type (typically reversed-phase C18), and flow rate, baseline separation of structurally similar compounds like theophylline, caffeine (B1668208), theobromine, and etofylline can be achieved. ijdra.comnih.gov

For enhanced sensitivity and specificity, LC-MS/MS is the preferred method for multi-component analysis in biological fluids. nih.gov A single LC-MS/MS method can be developed and validated for the simultaneous quantitation of a parent drug and its major metabolites. For example, a method for theophylline and its four key metabolites (1,3-dimethyluric acid, 3-methylxanthine, 1-methylxanthine, and 1-methyluric acid) was successfully developed using a reversed-phase column and negative ion electrospray ionization. nih.gov Such methods are invaluable for accurately characterizing the metabolic profile of a drug like this compound. These multi-analyte methods are validated to ensure they meet rigorous standards for precision, accuracy, linearity, and stability. nih.govnih.gov

Metabolic Pathways and Biotransformation of Etamiphyllin Hydrochloride

Identification of Key Metabolic Pathways and Metabolites

The biotransformation of etamiphyllin results in the formation of several metabolites. The primary metabolic pathways involve structural modifications of the parent compound, leading to derivatives with altered pharmacological activity and improved clearance characteristics.

Phase I Metabolic Reactions: Oxidation and N-Deethylation

Phase I metabolism of etamiphyllin predominantly involves oxidative reactions. One of the key pathways is the oxidation of the ethyl side chains, which can lead to the formation of hydroxylated metabolites. Another significant Phase I reaction is N-deethylation, where one or both of the ethyl groups attached to the nitrogen atoms of the xanthine (B1682287) ring are removed. These reactions introduce or expose functional groups that can then undergo Phase II conjugation.

Phase II Metabolic Reactions: Conjugation Pathways

Following Phase I reactions, the modified etamiphyllin metabolites can undergo Phase II conjugation. These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the functional groups introduced during Phase I. Glucuronidation is a common conjugation pathway for xanthine derivatives, resulting in the formation of highly water-soluble glucuronide conjugates that are readily eliminated from the body, primarily through the urine.

Enzymatic Systems Involved in Biotransformation

The metabolic conversion of etamiphyllin is catalyzed by specific enzyme systems located primarily in the liver. These enzymes are responsible for the various oxidative and conjugative reactions observed in its biotransformation.

Cytochrome P450 (CYP) Isozyme Characterization

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of a vast array of drugs, including xanthine derivatives. While the specific CYP isozymes responsible for etamiphyllin metabolism have not been extensively characterized in all literature, it is known that CYP1A2 is the major enzyme involved in the metabolism of other xanthines like caffeine (B1668208). It is plausible that CYP1A2, and potentially other CYP isozymes, are involved in the N-deethylation and oxidation of etamiphyllin. The activity of these enzymes can be influenced by genetic polymorphisms, co-administered drugs, and environmental factors, which can lead to inter-individual variability in drug clearance.

Role of Other Drug-Metabolizing Enzymes

In addition to the CYP enzymes, other drug-metabolizing enzymes contribute to the biotransformation of etamiphyllin. Specifically, for Phase II reactions, UDP-glucuronosyltransferases (UGTs) are responsible for catalyzing the glucuronidation of etamiphyllin metabolites. The specific UGT isoforms involved in this process have not been fully elucidated.

Computational and Systems Biology Approaches to Metabolic Pathway Analysis

In modern drug development, computational and systems biology approaches are increasingly utilized to predict and analyze the metabolic pathways of new chemical entities. These in silico methods can help in identifying potential metabolites and the enzymes responsible for their formation, even before extensive in vivo studies are conducted. Such approaches can include molecular docking simulations to predict the binding affinity of etamiphyllin to various CYP isozymes and quantitative structure-activity relationship (QSAR) models to predict its metabolic fate. However, specific applications of these computational models to the metabolic pathway analysis of etamiphyllin are not widely reported in publicly available literature.

Metabolic Pathway Prediction and Modeling

The prediction and modeling of metabolic pathways for novel or less-studied compounds like Etamiphyllin hydrochloride are crucial for understanding their biotransformation and potential pharmacological activity. Computational models and predictive software have become indispensable tools in modern pharmacology and toxicology. These approaches leverage existing knowledge of biochemical reactions and enzyme kinetics to forecast the metabolic fate of a given molecule.

For this compound, which is a derivative of theophylline (B1681296), its metabolic pathway can be predicted with a reasonable degree of accuracy by extrapolating from the well-documented biotransformation of theophylline and other xanthine derivatives. The core xanthine structure is the primary site for metabolic reactions, which are primarily catalyzed by cytochrome P450 (CYP) enzymes and xanthine oxidase.

Predicted Metabolic Pathways of this compound based on Theophylline Metabolism

The metabolism of theophylline predominantly occurs in the liver and involves N-demethylation and C8-oxidation. clinpgx.org Given the structural similarity, this compound is expected to undergo analogous transformations. The primary metabolic routes are predicted to be:

Hydroxylation: The initial and major metabolic step is anticipated to be the hydroxylation of the ethyl group attached to the N7 position, a reaction likely mediated by CYP enzymes.

N-De-ethylation: Similar to the N-demethylation of theophylline, N-de-ethylation of the diethylaminoethyl side chain of Etamiphyllin is a probable metabolic pathway. This would result in the formation of monoethylaminoethyl-theophylline and subsequently aminoethyl-theophylline.

Oxidation: The xanthine core is susceptible to oxidation at the C8 position, leading to the formation of uric acid derivatives. This reaction is typically catalyzed by xanthine oxidase. clinpgx.orgnih.gov

N-Demethylation: The methyl groups at the N1 and N3 positions of the xanthine ring can also be removed, although this is generally a minor pathway for theophylline. clinpgx.org

These predicted pathways are summarized in the table below:

Predicted Reaction Metabolite Structure Enzymes Involved (Predicted) Significance
N-De-ethylation of the side chain7-(2-(ethylamino)ethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneCytochrome P450 (e.g., CYP1A2, CYP2E1)Major Pathway
Hydroxylation of the side chain7-(2-(diethylamino)-2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneCytochrome P450Major Pathway
C8-Oxidation7-(2-(diethylamino)ethyl)-1,3-dimethyl-1H-purine-2,6,8(3H,7H,9H)-trioneXanthine OxidaseMinor Pathway
N1-Demethylation7-(2-(diethylamino)ethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dioneCytochrome P450 (e.g., CYP1A2)Minor Pathway
N3-Demethylation7-(2-(diethylamino)ethyl)-1-methyl-3,7-dihydro-1H-purine-2,6-dioneCytochrome P450 (e.g., CYP1A2)Minor Pathway

Flux Analysis in Biological Systems

By introducing isotopically labeled substrates (e.g., ¹³C-glucose) into a cellular system (such as liver cells) exposed to this compound, researchers can trace the flow of the labeled atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites is then measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.

Potential Applications of Flux Analysis for this compound:

Quantifying Biotransformation Rates: MFA could determine the precise rates at which this compound is converted into its various metabolites.

Identifying Pathway Shifts: The introduction of this compound may alter the fluxes through central carbon metabolism, such as glycolysis, the pentose phosphate (B84403) pathway, and the TCA cycle. MFA can quantify these changes, providing insights into the drug's broader metabolic impact.

Understanding Drug-Induced Toxicity: Alterations in metabolic fluxes can be an early indicator of cellular stress or toxicity. For instance, a significant shift in redox-related pathways could suggest oxidative stress.

The following table illustrates hypothetical flux data, demonstrating how MFA could be used to compare metabolic states before and after exposure to this compound.

Metabolic Pathway Flux (Control) Flux (with this compound) Interpretation
Glycolysis10085Decreased glucose consumption
Pentose Phosphate Pathway2035Increased production of NADPH, possibly to counteract oxidative stress
TCA Cycle7560Reduced mitochondrial respiration
Etamiphyllin Hydroxylation015Active biotransformation of the drug

Untargeted and Targeted Metabolomic Profiling for Biotransformation Studies

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. It can be broadly categorized into untargeted and targeted approaches, both of which are highly valuable for biotransformation studies of compounds like this compound. frontiersin.org

Untargeted Metabolomics

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a global metabolic snapshot. frontiersin.org This approach is particularly useful for discovering novel metabolites of this compound and for identifying unexpected metabolic perturbations caused by the drug. mdpi.com High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the primary analytical platform for untargeted metabolomics. mdpi.com

In a hypothetical study, biological samples (e.g., plasma, urine, or liver microsomes) from subjects exposed to this compound would be compared to control samples. The resulting data would be analyzed using multivariate statistical methods to identify features (potential metabolites) that are significantly altered. These features would then be identified and structurally elucidated.

Targeted Metabolomics

Targeted metabolomics focuses on the quantitative measurement of a predefined set of metabolites. frontiersin.org This approach offers higher sensitivity and specificity than untargeted methods and is ideal for validating the predicted metabolic pathways of this compound and for quantifying the formation of its expected metabolites.

Based on the predicted pathways, a targeted assay could be developed to measure the concentrations of this compound and its putative metabolites, such as hydroxylated and de-ethylated derivatives. This would allow for a detailed pharmacokinetic analysis and a precise determination of the relative importance of each metabolic route.

The following table outlines how these two metabolomics approaches could be applied to the study of this compound biotransformation:

Approach Objective Methodology Expected Outcome
Untargeted Metabolomics Discovery of novel metabolites and identification of off-target metabolic effects.LC-HRMS analysis of biological samples followed by multivariate statistical analysis.A comprehensive list of all metabolites that are significantly altered by this compound, including previously unknown biotransformation products.
Targeted Metabolomics Quantification of known or predicted metabolites of this compound.Triple quadrupole mass spectrometry with multiple reaction monitoring (MRM) for specific metabolite detection.Precise concentration data for this compound and its key metabolites, enabling pharmacokinetic modeling and pathway flux determination.

Future Research Directions and Emerging Paradigms

Integration of Omics Technologies in Etamiphyllin Hydrochloride Research

The application of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, data-driven approach to elucidate the molecular mechanisms of this compound and to discover novel biomarkers. These technologies provide a holistic view of the biological system, capturing the complex interplay between genes, proteins, and metabolites that underpin drug response. nih.govarome-science.com

Proteomics: The large-scale study of proteins can identify novel therapeutic targets and biomarkers related to this compound's mechanism of action. creative-proteomics.com By analyzing protein expression profiles in respiratory tissues or fluids following drug administration, researchers can uncover pathways modulated by the compound. mdpi.com For instance, proteomic analysis of bronchoalveolar lavage fluid or serum in preclinical models could reveal specific proteins involved in bronchodilation and anti-inflammatory responses. creative-proteomics.comnih.gov Mass spectrometry-based proteomics is a particularly promising approach for identifying such biomarkers. nih.gov This could lead to a better understanding of its effects and help stratify patients in future clinical studies.

Metabolomics: As the study of small-molecule metabolites, metabolomics provides a real-time snapshot of cellular activity and physiological status. arome-science.commdpi.com Applying metabolomic profiling to studies involving this compound can help map its metabolic fate and identify downstream biochemical changes. This approach is valuable for understanding how the drug affects metabolic pathways and for identifying candidate biomarkers that reflect therapeutic response or engagement with its target. mdpi.comnih.gov Untargeted metabolomics can generate new hypotheses about the drug's mechanism by screening a wide array of metabolites in biological samples. nih.gov

Pharmacogenomics: This field investigates how genetic variations influence individual responses to drugs. For phosphodiesterase inhibitors, the class to which this compound belongs, pharmacogenomic studies can identify genetic markers that predict efficacy. semanticscholar.org By analyzing genes related to the drug's targets and metabolic pathways, researchers could develop genetic profiles to identify individuals most likely to benefit from this compound therapy, paving the way for personalized medicine.

Table 1: Potential Omics-Based Biomarkers in Respiratory Disease Relevant to Etamiphyllin Research

Omics TechnologyPotential Biomarker TypeExample from Respiratory ResearchRelevance for this compound
ProteomicsSerum/Plasma ProteinsSurfactant Protein D (SFTPD), Club cell secretory protein-16 (CC-16), Fibrinogen. nih.govmedrxiv.orgMonitoring changes in these proteins could indicate drug efficacy in models of chronic obstructive pulmonary disease (COPD).
ProteomicsInflammatory MediatorsInterleukin-6 (IL-6), Alpha-2-HS glycoprotein, Lipocalin-1. mdpi.comnih.govmedrxiv.orgQuantifying modulation of these inflammatory proteins could validate the anti-inflammatory effects of the compound.
MetabolomicsExhaled Breath Condensate MetabolitesAcetate (B1210297), Isobutyrate, 2-Propanol. mdpi.comTracking shifts in volatile organic compounds could provide non-invasive biomarkers of therapeutic response in respiratory conditions.
MetabolomicsPathway-related MetabolitesChanges in purine (B94841) metabolism pathways. nih.govAs a xanthine (B1682287) derivative, understanding its impact on purine metabolism can clarify its mechanism of action and off-target effects.

Exploration of Novel Therapeutic Applications in Preclinical Models

The strategy of drug repurposing—finding new uses for existing drugs—offers a cost-effective and accelerated pathway for therapeutic development. nih.govelsevier.com Given that phosphodiesterase (PDE) inhibitors exhibit a range of biological activities, there is a strong rationale for exploring this compound in conditions beyond its traditional indications. frontiersin.orgwikipedia.org

Future research should employ a range of advanced preclinical models that better mimic human diseases. acs.org This includes the use of genetically modified mouse models, ex vivo systems like precision-cut lung slices, and 3D organoid cultures. acs.orgnih.gov Such models are crucial for evaluating pharmacokinetics and toxicity and for understanding pathway-specific mechanisms. nih.gov

Potential new therapeutic areas for investigation in these models could include:

Inflammatory Disorders: Investigating the anti-inflammatory and immunomodulatory properties in models of inflammatory lung diseases.

Cardiovascular Conditions: Exploring effects in models of pulmonary hypertension, where other PDE inhibitors have shown utility. wikipedia.org

Neurological Disorders: Assessing potential neuroprotective or cognitive-enhancing effects in relevant central nervous system disease models, given the known effects of xanthines on the CNS.

This exploration can be guided by computational approaches, such as in silico screening and pathway analysis, to prioritize the most promising new indications for preclinical testing. nih.gov

Development of Advanced Drug Delivery Systems for Enhanced Preclinical Efficacy

Modern drug delivery technologies can significantly improve the therapeutic index of compounds by enhancing their stability, bioavailability, and targeting to specific sites of action. nih.gov For this compound, particularly for respiratory applications, advanced formulations could offer prolonged local action in the lungs while minimizing systemic exposure. nih.gov

Future research should focus on formulating this compound into novel delivery systems such as:

Liposomes: These biocompatible vesicles can encapsulate drugs, prolonging their retention time in the lungs and protecting them from degradation. nih.govnih.gov Liposomal formulations of anti-inflammatory agents like corticosteroids have been shown to improve pulmonary retention. This approach could be adapted for this compound to create a sustained-release inhaled therapy.

Nanoparticles: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can be engineered for controlled drug release. mdpi.com Studies with the related xanthine, theophylline (B1681296), have shown that nanoparticle formulations can improve dissolution and aerodynamic properties for inhalation. nih.govresearchgate.net Thiolated chitosan (B1678972) nanoparticles have also been shown to enhance the anti-inflammatory effects of intranasally delivered theophylline. nih.gov

Microparticles: Inhalable microparticles can be designed to have optimal aerodynamic properties for deep lung deposition. nih.gov

These advanced formulations can be delivered via modern inhalation devices, including nebulizers and dry powder inhalers, to ensure efficient delivery to the respiratory tract. nih.gov The development of such systems would be a critical step in enhancing the preclinical efficacy and therapeutic potential of this compound.

Table 2: Advanced Drug Delivery Systems Studied for Theophylline with Potential Application for this compound

Delivery SystemCarrier Material/TypeObserved Benefit in Theophylline StudiesPotential Advantage for this compound
NanoparticlesPLGA-PEG PolymerProposed for delivering COPD medications. mdpi.comSustained drug release in the airways, reducing dosing frequency.
NanoparticlesCollagenEvaluated for cytotoxicity, suggesting it as a potential safe delivery system. researchgate.netImproved biocompatibility and potential for targeted delivery.
Nanoparticle AgglomeratesAmphiphilic Surfactant (Stearic Acid)Improved dissolution and significantly better aerodynamic behavior than unprocessed powder. nih.govresearchgate.netEnhanced deep lung deposition and bioavailability for inhaled administration.
NanoparticlesThiolated ChitosanAugmented anti-inflammatory effects compared to the drug alone in a mouse model. nih.govEnhanced mucoadhesion and improved anti-inflammatory efficacy.

Collaborative Research Frameworks and Interdisciplinary Approaches

Advancing the research on a compound like this compound, which may not be a primary focus for large pharmaceutical companies, necessitates innovative and collaborative research models. mrlcg.com Such frameworks are essential for pooling resources, sharing expertise, and accelerating the translation of preclinical findings. pv-r.com

Future progress will depend on establishing:

Public-Private Partnerships: Collaborations between academic research institutions and pharmaceutical or biotech companies can bridge the gap between discovery and development. mrlcg.comnih.gov Academia can provide expertise in disease biology and novel preclinical models, while industry partners can offer resources for formulation, and preclinical development. nih.gov

Multi-Institutional Consortia: Networks of researchers, clinicians, and patient groups focused on specific, often rare, diseases can facilitate larger, more comprehensive studies. histio.orgsciencex.com A consortium focused on respiratory pharmacology or xanthine derivatives could spearhead integrated research projects, from basic mechanism-of-action studies to the design of early-phase clinical trials. lstmed.ac.uk

Interdisciplinary Teams: Effective drug repurposing and development requires the integration of knowledge from diverse fields, including pharmacology, medicinal chemistry, computational biology, and clinical medicine. nih.govnih.gov Fostering teams that bring together these varied skill sets is crucial for identifying new therapeutic opportunities and overcoming complex research challenges. nih.gov Artificial intelligence and machine learning can further enhance these collaborations by rapidly analyzing large datasets to generate new hypotheses for drug repurposing. nih.govresearch.google

By adopting these collaborative and interdisciplinary approaches, the research community can create a synergistic environment to fully explore the therapeutic potential of this compound in the 21st century.

Q & A

Q. How can researchers ensure transparency in conflicting solubility data?

  • Methodological Answer : Publish raw UV-Vis spectra (200–400 nm) and HPLC chromatograms in open-access repositories. Disclose solvent sourcing (e.g., Sigma-Aldrich, Lot #) and equilibration time (e.g., 24h stirring at 25°C) . Use CONSORT flow diagrams for experimental replication steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.